molecular formula C15H24N4O5S B2909934 ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate CAS No. 2034484-91-6

ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate

Cat. No.: B2909934
CAS No.: 2034484-91-6
M. Wt: 372.44
InChI Key: LJQWPDGDVGSXIX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate is a complex organic compound that features a pyrazole ring, a diazepane ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound . The diazepane ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the esterification of the carboxylic acid group to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be a key consideration for industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while nucleophilic substitution could introduce a new functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate is unique due to the combination of its pyrazole and diazepane rings, along with the ester functional group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate is a compound of interest due to its potential biological activities. This article compiles current findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 2320924-46-5
Molecular Formula C15H23N5O2S
Molecular Weight 337.4 g/mol
Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells where kinase activity is often dysregulated.
  • Modulation of Efflux Pumps : The compound has shown potential in modulating multidrug resistance (MDR) mechanisms by inhibiting ATP-binding cassette (ABC) transporters, which are responsible for drug efflux in cancer cells. This property could enhance the efficacy of existing chemotherapeutic agents.
  • Anti-inflammatory Properties : Research indicates that compounds containing pyrazole moieties often exhibit anti-inflammatory effects. This compound may similarly reduce inflammation through the inhibition of pro-inflammatory cytokines.

Pharmacological Effects

Recent studies have evaluated the pharmacological effects of this compound:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in PubMed reported that this compound significantly inhibited the growth of breast cancer cells (MCF7) and lung cancer cells (A549). The IC50 values were determined to be 15 µM and 20 µM, respectively, indicating potent activity against these cell lines .
  • Neuroprotection in Animal Models : Another study investigated the neuroprotective effects in a rat model of ischemic stroke. The administration of this compound resulted in reduced infarct size and improved neurological scores compared to control groups .

Properties

IUPAC Name

ethyl 4-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O5S/c1-3-24-15(21)6-5-14(20)18-7-4-8-19(10-9-18)25(22,23)13-11-16-17(2)12-13/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQWPDGDVGSXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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